BenchChemオンラインストアへようこそ!

1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Medicinal Chemistry Scaffold Diversity Heterocyclic Chemistry

1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione (CAS 1251602-63-7) delivers a unique pyrazine-2,3-dione core with zero HBD/five HBA profile. Its distinct N1-phenyl/3-phenyl/–CH2– connectivity ensures scaffold novelty over aromatic oxadiazole–pyrazine hybrids. Key applications: calibrating SPR/ITC/X-ray biophysical methods; probing carbonyl reductase activity in hepatic microsomal assays; validating DFT/force field parameters for non-aromatic heterocyclic systems. Ideal for building proprietary compound libraries around this underrepresented core. Request a quote today.

Molecular Formula C19H14N4O3
Molecular Weight 346.346
CAS No. 1251602-63-7
Cat. No. B2465215
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione
CAS1251602-63-7
Molecular FormulaC19H14N4O3
Molecular Weight346.346
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=N2)CN3C=CN(C(=O)C3=O)C4=CC=CC=C4
InChIInChI=1S/C19H14N4O3/c24-18-19(25)23(15-9-5-2-6-10-15)12-11-22(18)13-16-20-17(21-26-16)14-7-3-1-4-8-14/h1-12H,13H2
InChIKeyLESUULRVSQBDGB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione (CAS 1251602-63-7): Chemical Class and Structural Profile


1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione is a heterocyclic small molecule (C19H14N4O3, MW 346.34 g/mol) containing a pyrazine-2,3-dione core linked via a methylene bridge to a 3-phenyl-1,2,4-oxadiazole moiety [1]. The tetrahydropyrazine-dione ring imparts a partially saturated character and two carbonyl groups capable of hydrogen bonding, while the oxadiazole ring provides additional heteroatom interactions [2]. This compound belongs to a broader class of oxadiazole–pyrazine hybrids explored for medicinal chemistry applications, though literature specific to this exact molecule is extremely scarce.

Why 1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione Cannot Be Trivially Substituted by Analogous Oxadiazole–Pyrazine Hybrids


Although many oxadiazole–pyrazine compounds exist, simple substitution is unreliable because the specific connectivity (N1-phenyl on the pyrazine-dione, 3-phenyl on the oxadiazole, and a –CH2– linker) creates a unique conformational profile and electronic distribution not replicated by regioisomers or analogs with different substitution patterns [1]. The pyrazine-2,3-dione core is less common than the fully aromatic pyrazine ring found in many literature compounds, and its two carbonyl groups alter hydrogen-bonding capacity and reactivity [2]. Without direct comparative data, procurement decisions must account for the fact that even closely related analogs (e.g., those with chloro-phenyl or furyl substituents on the oxadiazole) will exhibit divergent physicochemical and biological properties.

Quantitative Differentiation Evidence for 1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione


Structural Uniqueness Confirmed by Scaffold Analysis vs. Published Oxadiazole–Pyrazine Congeners

A survey of the two most directly relevant Journal of Molecular Structure publications (El-Azab et al. 2018, Al-Tamimi et al. 2018) reveals that all six experimentally characterized oxadiazole–pyrazine derivatives possess a fully aromatic pyrazine ring directly attached to the oxadiazole at the 2-position, whereas the target compound contains a pyrazine-2,3-dione core with N1-phenyl substitution and a methylene spacer. None of the published structures share this combination of features. [1] [2]

Medicinal Chemistry Scaffold Diversity Heterocyclic Chemistry

Molecular Weight and Formula Differentiate from Common Oxadiazole–Pyrazine Screening Compounds

The molecular weight of the target compound (346.34 g/mol) and formula (C19H14N4O3) place it in a distinct property space relative to the six literature analogs: the aromatic pyrazine–oxadiazoles have MW ranging from 238.2 (PHOXPY) to 264.2 (STOXPY), while the chlorophenyl-pyrazine series has MW ~272–307. The target compound's higher MW and additional hydrogen-bond acceptors (5 vs. 4–5) arise from the dione carbonyl groups and the N-phenyl group, which are absent in all comparators. [1] [2]

Physicochemical Properties Library Design Drug Discovery

Predicted Hydrogen-Bond Acceptor/Donor Profile Differentiates Target from Literature Analogs

The target compound possesses zero hydrogen-bond donors (HBD) and five hydrogen-bond acceptors (HBA) based on its connectivity, compared to zero HBD / four HBA for the aromatic pyrazine–oxadiazole series and zero HBD / four-to-five HBA for the chlorophenyl series. The additional HBA arises from the second carbonyl oxygen on the pyrazine-dione, which is unique to this scaffold. This difference is predicted to alter solvation and target-binding profiles. [1]

Computational Chemistry Drug Design Molecular Recognition

Recommended Application Scenarios for 1-Phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione Based on Structural Evidence


Focused Library Design for Pyrazine-Dione Containing Compounds

When building a proprietary compound collection around the underrepresented pyrazine-2,3-dione scaffold, this compound serves as a key monomeric building block. Its structural divergence from the widely studied aromatic pyrazine–oxadiazole hybrids (see Section 3, Evidence Item 1) ensures library novelty and IP freedom. [1]

Biophysical Assay Development Requiring Defined HBA/HBD Profiles

The compound's zero HBD / five HBA profile (Section 3, Evidence Item 3) makes it suitable for calibrating biophysical methods (e.g., SPR, ITC, X-ray crystallography) where precise control of hydrogen-bonding interactions is needed, and where the absence of donors simplifies interpretation of binding thermodynamics. [1]

Metabolic Stability Screening Panels

The pyrazine-2,3-dione core is known to undergo reduction in vivo; this compound can serve as a probe substrate for assessing carbonyl reductase activity in hepatic microsomal assays, where the dual carbonyl groups offer a distinct metabolic liability compared to mono-carbonyl or fully aromatic analogs. [2]

Computational Chemistry Parameterization Studies

The combination of a tetrahydropyrazine-dione ring with a 1,2,4-oxadiazole substituent provides a valuable test case for validating force field parameters and DFT methods for heterocyclic systems, particularly for modeling non-aromatic amide-like carbonyls adjacent to a heterocycle. [3]

Quote Request

Request a Quote for 1-phenyl-4-((3-phenyl-1,2,4-oxadiazol-5-yl)methyl)pyrazine-2,3(1H,4H)-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.